

# **Application Notes and Protocols: Catalytic Applications of Urea-Activated Cobalt Oxalate**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and catalytic applications of urea-activated cobalt oxalate (UCoOx), with a primary focus on its exceptional performance as an electrocatalyst for the Oxygen Evolution Reaction (OER). Detailed protocols for its synthesis and electrochemical evaluation are provided to enable researchers to replicate and build upon these findings.

## Introduction

Urea-activated cobalt oxalate has emerged as a cost-effective and highly efficient catalyst, particularly in the field of electrocatalysis. The incorporation of urea during the synthesis of cobalt oxalate has been demonstrated to significantly enhance its catalytic activity. This enhancement is attributed to an increase in the number of active sites and improved charge transfer kinetics.[1] The primary application highlighted in current research is its use as an electrocatalyst for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production.[1][2]

# **Catalytic Applications**

The predominant catalytic application of urea-activated cobalt oxalate documented in scientific literature is in electrocatalysis, specifically for the Oxygen Evolution Reaction (OER).

# **Electrocatalytic Oxygen Evolution Reaction (OER)**



Urea-activated cobalt oxalate has proven to be a highly effective catalyst for the OER in alkaline media. Its performance surpasses that of pristine cobalt oxalate, exhibiting a lower overpotential, faster kinetics, and excellent long-term stability.[1] The activation by urea facilitates the creation of a catalyst with a more favorable electronic structure and a greater number of accessible active sites for the OER process.

## **Quantitative Data Presentation**

The following tables summarize the key performance metrics of urea-activated cobalt oxalate (UCoOx) in comparison to non-activated cobalt oxalate (CoOx) for the Oxygen Evolution Reaction (OER) in 1 M KOH.

Catalyst	Overpotential at 10 mA cm <sup>-2</sup> (mV)	Tafel Slope (mV dec <sup>-1</sup> )	Stability (hours)	Faradaic Efficiency (%)
Urea-Activated Cobalt Oxalate (UCoOx)	321	78	80	95
Cobalt Oxalate (CoOx)	389	Not Reported	Not Reported	Not Reported

Table 1: OER Performance Metrics of Urea-Activated Cobalt Oxalate (UCoOx) vs. Cobalt Oxalate (CoOx).[1]

Catalyst	Charge Transfer Resistance (Ω)	
Urea-Activated Cobalt Oxalate (UCoOx)	2.5 lower than CoOx	
Cobalt Oxalate (CoOx)	Baseline	

Table 2: Improvement in Charge Transfer Resistance.[1]

# Experimental Protocols Synthesis of Urea-Activated Cobalt Oxalate (UCoOx)



This protocol describes the synthesis of urea-activated cobalt oxalate via a simple precipitation method.[1]

#### Materials:

- Cobalt(II) nitrate hexahydrate (Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O)
- Oxalic acid (H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>)
- Urea (CO(NH<sub>2</sub>)<sub>2</sub>)
- Deionized (DI) water

#### Procedure:

- Prepare a 0.1 M solution of cobalt(II) nitrate hexahydrate in DI water.
- Prepare a 0.1 M solution of oxalic acid in DI water.
- Prepare a 0.2 M solution of urea in DI water.
- In a typical synthesis, mix 50 mL of the 0.1 M cobalt(II) nitrate solution with 50 mL of the 0.2
   M urea solution under constant stirring.
- Slowly add 50 mL of the 0.1 M oxalic acid solution to the cobalt nitrate-urea mixture.
- Maintain the reaction mixture at 50 °C for 2 hours with continuous stirring. A precipitate will form.
- Allow the mixture to cool to room temperature.
- Collect the precipitate by centrifugation or filtration.
- Wash the collected solid multiple times with DI water and then with ethanol to remove any unreacted precursors.
- Dry the final product in a vacuum oven at 60 °C overnight.



## **Electrochemical Evaluation of OER Performance**

This protocol outlines the procedure for evaluating the OER performance of the synthesized urea-activated cobalt oxalate catalyst.

#### Materials and Equipment:

- Urea-activated cobalt oxalate catalyst
- Nafion solution (5 wt%)
- Ethanol
- Deionized (DI) water
- Working electrode (e.g., glassy carbon electrode, nickel foam)
- Counter electrode (e.g., platinum wire or graphite rod)
- Reference electrode (e.g., Ag/AgCl or Hg/HgO)
- Electrolyte: 1 M potassium hydroxide (KOH) solution
- Potentiostat

#### Procedure:

- Catalyst Ink Preparation:
  - $\circ$  Disperse 5 mg of the urea-activated cobalt oxalate catalyst in a mixture of 950  $\mu L$  of ethanol and 50  $\mu L$  of 5 wt% Nafion solution.
  - Sonically disperse the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- Working Electrode Preparation:
  - Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired loading (e.g., 0.5 mg cm<sup>-2</sup>).



- Allow the electrode to dry at room temperature.
- Electrochemical Measurements:
  - Set up a three-electrode electrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode in 1 M KOH electrolyte.
  - Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV s<sup>-1</sup> to evaluate the OER activity. The potential should be corrected for iR drop.
  - Record the potential required to achieve a current density of 10 mA cm<sup>-2</sup> (overpotential).
  - Construct a Tafel plot (overpotential vs. log(current density)) from the LSV data to determine the Tafel slope.
  - Assess the catalyst stability using chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 mA cm<sup>-2</sup>) for an extended period (e.g., 80 hours).
  - Determine the Faradaic efficiency by quantifying the amount of evolved oxygen and comparing it to the theoretical amount based on the charge passed.

## **Visualizations**

# **Proposed Mechanism of Urea Activation**

The following diagram illustrates a proposed mechanism for how urea enhances the catalytic activity of cobalt oxalate. The urea molecule is believed to coordinate with the cobalt centers, which in turn modifies the electronic structure and increases the number of active sites available for the OER.

Caption: Proposed mechanism of urea activation of cobalt oxalate.

## **Experimental Workflow**

This diagram outlines the experimental workflow from the synthesis of the urea-activated cobalt oxalate catalyst to its electrochemical evaluation.

Caption: Experimental workflow for synthesis and evaluation.



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### References

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